molecular formula C8H5ClN2O2 B11904008 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid

6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid

Katalognummer: B11904008
Molekulargewicht: 196.59 g/mol
InChI-Schlüssel: RTURDVFHCXORLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 6th position and a carboxylic acid group at the 7th position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of copper catalysts in the presence of ligands can facilitate the cyclization process, leading to higher efficiency and lower production costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols or aldehydes.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and dyes.

Wirkmechanismus

The mechanism of action of 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid: Lacks the chlorine atom at the 6th position.

    2-Phenyl-1H-benzimidazole: Contains

Eigenschaften

Molekularformel

C8H5ClN2O2

Molekulargewicht

196.59 g/mol

IUPAC-Name

5-chloro-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI-Schlüssel

RTURDVFHCXORLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.